1-[4-(benzyloxy)-3-methoxybenzyl]-N-(propan-2-yl)piperidine-4-carboxamide
Description
1-[4-(Benzyloxy)-3-methoxybenzyl]-N-(propan-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring with benzyloxy and methoxy substituents
Properties
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-18(2)25-24(27)21-11-13-26(14-12-21)16-20-9-10-22(23(15-20)28-3)29-17-19-7-5-4-6-8-19/h4-10,15,18,21H,11-14,16-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVGPNHZSYTXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-N-(propan-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of 4-benzyloxy-3-methoxybenzaldehyde from 4-hydroxy-3-methoxybenzaldehyde through a benzylation reaction using benzyl bromide and a base such as potassium carbonate.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be achieved through a Mannich reaction, where the benzyloxy intermediate is reacted with formaldehyde and a secondary amine, such as N-isopropylamine, to form the piperidine ring.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the piperidine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)-3-methoxybenzyl]-N-(propan-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, borane, and other reducing agents.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[4-(Benzyloxy)-3-methoxybenzyl]-N-(propan-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Used in the development of new materials and chemical processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(Benzyloxy)-3-methoxybenzyl]-N-(propan-2-yl)piperidine-4-carboxamide can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy substituents but lacks the piperidine ring and carboxamide group.
N-(Propan-2-yl)piperidine-4-carboxamide: Contains the piperidine ring and carboxamide group but lacks the benzyloxy and methoxy substituents.
4-Benzyloxy-3-methoxybenzylamine: Contains the benzyloxy and methoxy substituents and an amine group but lacks the piperidine ring and carboxamide group.
The uniqueness of this compound lies in its combination of these functional groups, which allows for diverse chemical reactivity and potential biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
